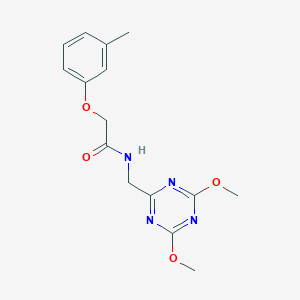

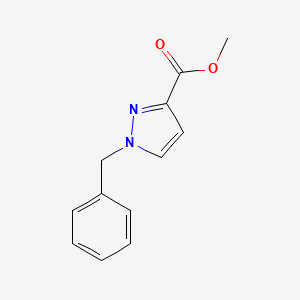

![molecular formula C11H12BrN3O2S2 B2843853 5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide CAS No. 2034588-78-6](/img/structure/B2843853.png)

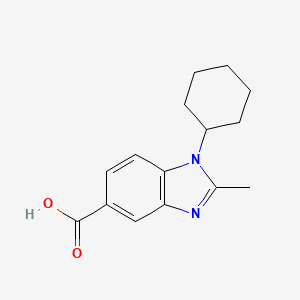

5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a derivative of the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold . This scaffold is synthesized in a cost-efficient manner and is used as a building block in medicinal chemistry . The introduction of different substituents in different positions of pyrazole and/or piperazine rings is possible .

Synthesis Analysis

The synthesis of compounds based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine scaffold involves the introduction of different substituents, neutral or functionalized, in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Antibacterial and Antioxidant Properties : A study detailed the synthesis and characterization of a series of sulfonamide derivatives, demonstrating their significant antibacterial against both Gram-positive and Gram-negative bacteria, as well as notable antioxidant activities. The compounds showed moderate to good antioxidant properties using DPPH and Superoxide radical scavenging assays, indicating their potential as therapeutic agents (Variya et al., 2019).

Antitumor and Antibacterial Agents : Another research highlighted the synthesis of thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives, which were evaluated for their in vitro activity against various human tumor cell lines and antibacterial activity. Some compounds exhibited higher activity than the standard drug doxorubicin against liver, colon, and lung cancer cell lines, showcasing their potential as antitumor agents (Hafez et al., 2017).

Catalysis and Chemical Reactions

- Catalytic Applications : A novel N-bromo sulfonamide reagent was synthesized, characterized, and used as a highly efficient catalyst for the synthesis of certain compounds via a one-pot reaction. This study demonstrates the utility of such reagents in facilitating chemical reactions, highlighting the versatility of sulfonamide compounds in synthetic chemistry (Khazaei et al., 2014).

Pharmacological Agents

- Sulfonamide Hybrids : Research on sulfonamide-based hybrid compounds revealed their significant pharmacological activities, including antibacterial, anti-cancer, and anti-neuropathic pain. These studies underline the broad therapeutic potential of sulfonamide hybrids in drug development (Ghomashi et al., 2022).

Antimicrobial Activity

- Heterocyclic Compounds with Sulfonamido Moiety : The synthesis of new heterocyclic compounds containing a sulfonamido moiety showed promising results as antibacterial agents. This underscores the role of sulfonamides in developing new antimicrobial agents to combat resistant bacteria strains (Azab et al., 2013).

Eigenschaften

IUPAC Name |

5-bromo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3O2S2/c12-10-1-2-11(18-10)19(16,17)14-8-4-6-15-9(7-8)3-5-13-15/h1-3,5,8,14H,4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWGWJQGQVKLTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)CC1NS(=O)(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

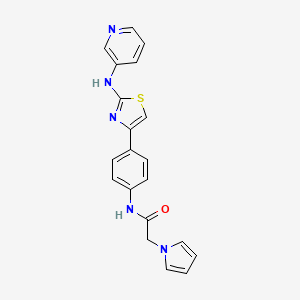

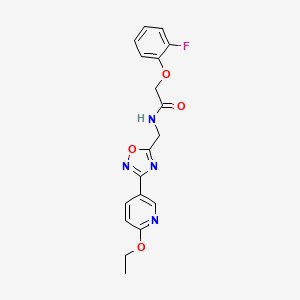

![6-(5-Chloro-2-methylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

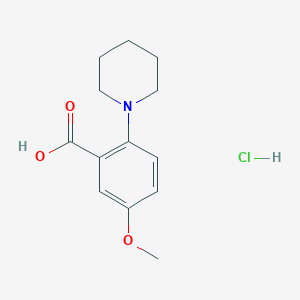

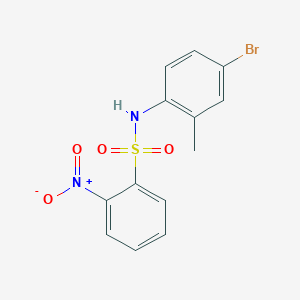

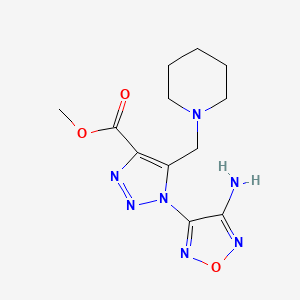

![Ethyl 2-{3-[(6-nitro-2,4-dihydro-1,3-benzodioxin-8-YL)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B2843784.png)

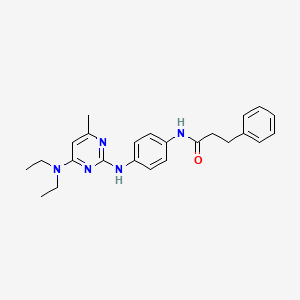

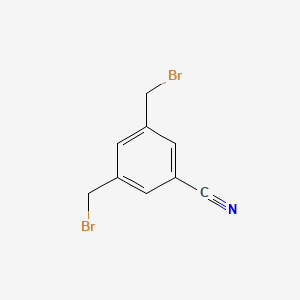

![(3R)-3-(trifluoromethyl)-2lambda6-thia-6-azaspiro[3.3]heptane 2,2-dioxide](/img/structure/B2843789.png)

![Tert-butyl N-[(5-chloro-1-methylimidazol-2-yl)methyl]carbamate](/img/structure/B2843792.png)